molecular formula C20H21N3OS2 B2682716 (Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 886161-37-1

(Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2682716
CAS No.: 886161-37-1
M. Wt: 383.53
InChI Key: ZKLBLHRFSBYJDY-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a quinoline moiety linked to a thioxothiazolidinone ring, which is known for its diverse pharmacological properties.

Mechanism of Action

Target of Action

The primary targets of the compound (Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one are cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .

Mode of Action

This compound acts as a potent inhibitor of AChE and BChE . By inhibiting these enzymes, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft . This results in enhanced cholinergic transmission, which can have various effects depending on the specific neural pathways involved .

Biochemical Pathways

The action of this compound on cholinesterases affects the cholinergic pathway . This pathway is involved in many physiological processes, including muscle contraction, heart rate, and memory. By increasing the availability of acetylcholine, the compound can enhance the activity of this pathway .

Result of Action

The inhibition of AChE and BChE by this compound leads to an increase in acetylcholine levels . This can result in enhanced neural transmission, which may have potential therapeutic effects in conditions characterized by reduced cholinergic activity, such as Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs, the physiological state of the individual, and specific characteristics of the target enzymes . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with thiosemicarbazide under microwave-assisted conditions . The reaction is carried out in ethanol with a few drops of glacial acetic acid as a catalyst, and the mixture is refluxed at 80°C for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

    Substitution: The quinoline moiety can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile, such as bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-3-ethyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one apart from similar compounds is its specific combination of a quinoline moiety with a thioxothiazolidinone ring. This unique structure contributes to its potent inhibitory activity against cholinesterases and its potential therapeutic applications in neurodegenerative diseases.

Properties

IUPAC Name

(5Z)-3-ethyl-5-[(2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS2/c1-2-23-19(24)17(26-20(23)25)13-15-12-14-8-4-5-9-16(14)21-18(15)22-10-6-3-7-11-22/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLBLHRFSBYJDY-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCCCC4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCCCC4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.